molecular formula C8H5BrF3NO3 B3031946 2-Bromo-1-methyl-3-nitro-5-(trifluoromethoxy)benzene CAS No. 887266-86-6

2-Bromo-1-methyl-3-nitro-5-(trifluoromethoxy)benzene

Cat. No.: B3031946
CAS No.: 887266-86-6
M. Wt: 300.03 g/mol
InChI Key: OTKNDFZLZOVYDO-UHFFFAOYSA-N
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Description

2-Bromo-1-methyl-3-nitro-5-(trifluoromethoxy)benzene is an organic compound with the molecular formula C8H5BrF3NO3. It is a derivative of benzene, characterized by the presence of bromine, methyl, nitro, and trifluoromethoxy groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-methyl-3-nitro-5-(trifluoromethoxy)benzene can be achieved through several methods. One common approach involves the bromination of 2-amino-5-(trifluoromethoxy)nitrobenzene using bromoacetic acid under suitable reaction conditions . The reaction typically proceeds as follows:

    Starting Material: 2-amino-5-(trifluoromethoxy)nitrobenzene.

    Reagent: Bromoacetic acid.

    Reaction Conditions: The reaction is carried out under controlled temperature and pressure to ensure the selective bromination of the aromatic ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors. The process includes:

    Raw Materials: High-purity 2-amino-5-(trifluoromethoxy)nitrobenzene and bromoacetic acid.

    Reaction Control: Automated systems to monitor and control reaction parameters such as temperature, pressure, and reaction time.

    Purification: The crude product is purified through crystallization and filtration to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-methyl-3-nitro-5-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Nucleophilic Substitution: Formation of substituted derivatives with various functional groups.

    Reduction: Formation of 2-bromo-1-methyl-3-amino-5-(trifluoromethoxy)benzene.

    Oxidation: Formation of 2-bromo-1-carboxy-3-nitro-5-(trifluoromethoxy)benzene.

Scientific Research Applications

2-Bromo-1-methyl-3-nitro-5-(trifluoromethoxy)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: Utilized in the production of agrochemicals, such as insecticides and fungicides.

Mechanism of Action

The mechanism of action of 2-Bromo-1-methyl-3-nitro-5-(trifluoromethoxy)benzene involves its interaction with specific molecular targets. The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by nucleophiles, leading to the formation of new chemical bonds. Additionally, the nitro group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-3-(trifluoromethoxy)benzene: Similar structure but lacks the nitro and methyl groups.

    2-Bromo-4-fluoro-6-nitrobenzene: Contains a fluorine atom instead of the trifluoromethoxy group.

    2-Bromo-1,3-dimethyl-5-(trifluoromethoxy)benzene: Contains an additional methyl group

Uniqueness

2-Bromo-1-methyl-3-nitro-5-(trifluoromethoxy)benzene is unique due to the presence of both the nitro and trifluoromethoxy groups, which impart distinct chemical properties

Properties

IUPAC Name

2-bromo-1-methyl-3-nitro-5-(trifluoromethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF3NO3/c1-4-2-5(16-8(10,11)12)3-6(7(4)9)13(14)15/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTKNDFZLZOVYDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Br)[N+](=O)[O-])OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20382577
Record name 2-bromo-1-methyl-3-nitro-5-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20382577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887266-86-6
Record name 2-bromo-1-methyl-3-nitro-5-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20382577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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